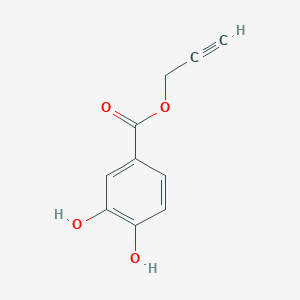

Propargyl 3,4-Dihydroxybenzoate

Description

Propargyl 3,4-dihydroxybenzoate is an ester derivative of 3,4-dihydroxybenzoic acid (protocatechuic acid), where the propargyl group (-C≡CH) replaces the carboxylic acid’s hydroxyl hydrogen. This structural modification alters its physicochemical properties, such as solubility, metabolic stability, and enzyme interactions, compared to the parent acid. These derivatives are widely studied in pharmacology, bioremediation, and as synthetic intermediates due to their bioactive phenolic cores .

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

prop-2-ynyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C10H8O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h1,3-4,6,11-12H,5H2 |

InChI Key |

XWPRMXMHWKCDHD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Scientific Research Applications

Propargyl 3,4-Dihydroxybenzoate is an organic compound derived from 3,4-dihydroxybenzoic acid, featuring a propargyl group attached to the ester functional group of the benzoate. It belongs to the category of phenolic compounds and is characterized by its unique structural properties. The compound's molecular formula is C10H8O4, and it has a molecular weight of 192.17 g/mol.

Scientific Research Applications

This compound is a compound of interest in medicinal chemistry and materials science. Research indicates that this compound may exhibit biological activities similar to other phenolic compounds. Its structural features suggest potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of 3,4-dihydroxybenzoic acid can inhibit certain enzymes and pathways associated with inflammation and cancer progression, suggesting that this compound might possess similar therapeutic potentials.

Agriculture As a phenolic compound, it may serve as a natural pesticide or growth regulator.

3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid is a key compound used in pharmaceuticals, agrochemicals, and cosmetics . Known for its antioxidant properties, it serves as an important component in these industries .

- Pharmaceutical Development: Serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antioxidant drugs.

- Cosmetic Formulations: Used in skincare products for its antioxidant properties, helping to protect the skin from oxidative stress and improve overall skin health.

- Food Preservation: Acts as a natural preservative due to its antimicrobial properties, making it valuable in the food industry for extending shelf life.

- Analytical Chemistry: Employed as a standard in various analytical techniques, aiding researchers in the quantification of phenolic compounds in environmental samples.

- Biotechnology: Used in biocatalysis processes, enhancing the efficiency of enzymatic reactions in the production of bio-based chemicals.

Comparison with Similar Compounds

Structural and Functional Differences

- Solubility and Pharmacokinetics: MDHB (CAS 2150-43-8) exhibits moderate aqueous solubility, enabling its use in pharmacokinetic studies.

- Enzyme Interactions : Both MDHB and propargyl derivatives lack the carboxylic acid group critical for substrate stabilization in protocatechuate 3,4-dioxygenase (as seen in 3,4-dihydroxybenzoate). However, MDHB retains moderate activity in enzyme assays, with kcat/Km values comparable to other esters (0.14–0.63 min<sup>−1</sup>). Propargyl’s bulky substituent may further reduce enzyme affinity due to steric hindrance .

Table 1: Physicochemical Comparison

| Property | Propargyl 3,4-DHB* | MDHB | 3,4-DHB (Parent Acid) |

|---|---|---|---|

| Molecular Formula | C10H8O4 | C8H8O4 | C7H6O4 |

| Solubility (Water) | Low (predicted) | Moderate | High |

| LogP (Predicted) | ~1.8 | ~1.2 | ~0.9 |

*Predicted using analogous ester data .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares the 3,4-dihydroxyphenyl moiety but features an acrylic acid side chain instead of an ester.

- Applications : Caffeic acid is a key antioxidant in food and cosmetics, whereas propargyl 3,4-DHB is more likely used as a synthetic intermediate or enzyme probe due to its reactive alkyne group .

- Enzyme Specificity : The acrylic acid group in caffeic acid allows stronger hydrogen bonding with enzymes like cytochrome P450, enhancing its metabolic stability compared to esters .

Protocatechuate 3,4-Dioxygenase Substrates

Protocatechuate 3,4-dioxygenase (P34O) degrades 3,4-dihydroxybenzoate in Stenotrophomonas maltophilia KB2. Ester derivatives like MDHB and propargyl 3,4-DHB are poor P34O substrates due to the absence of the carboxylic acid group, which stabilizes substrate binding .

Table 2: Enzyme Kinetic Parameters

| Compound | kcat/Km (min<sup>−1</sup>) | Metal Ion Inhibition (P34O) |

|---|---|---|

| 3,4-DHB | 3.2 (reference) | 50–80% inhibition |

| MDHB | 0.63 | 30–50% inhibition* |

| Propargyl 3,4-DHB | Not tested | Predicted similar to MDHB |

*Inferred from analogous ester data .

Research Implications and Gaps

Comparative data with MDHB and caffeic acid highlight the trade-offs between hydrophobicity, bioavailability, and enzyme interactions. Future research should prioritize:

Solubility Enhancement : Prodrug strategies or formulation improvements.

Enzyme Kinetics : Direct measurement of kcat/Km for propargyl derivatives.

Metal Ion Effects : Impact on bioremediation efficiency in contaminated environments .

Preparation Methods

Methyl Protection-Based Synthesis

Methyl ethers are widely used to protect phenolic hydroxyl groups due to their stability under acidic and basic conditions. The process involves three stages:

a. Methylation of 3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid is treated with methyl iodide in dimethylformamide (DMF) using sodium bicarbonate as a base and sodium iodide as a catalyst. This regioselectively protects both hydroxyl groups, yielding 3,4-dimethoxybenzoic acid. Reaction conditions (40°C, 24 hours) ensure complete methylation, with purification via ethyl acetate extraction and silica gel chromatography.

b. Propargyl Esterification

The methyl-protected intermediate undergoes esterification with propargyl alcohol. Using a Steglich esterification approach, 3,4-dimethoxybenzoic acid reacts with propargyl alcohol in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This yields propargyl 3,4-dimethoxybenzoate with minimal side reactions.

c. Demethylation

Deprotection of methyl groups is achieved using anhydrous aluminum chloride (AlCl₃) in toluene at 50–100°C. The reaction is quenched with ice-cold hydrochloric acid, followed by extraction with ethyl acetate. This step restores the free hydroxyl groups, yielding propargyl 3,4-dihydroxybenzoate.

Key Data :

Acetyl Protection-Based Synthesis

Acetyl groups offer easier deprotection under mild basic conditions:

a. Acetylation

3,4-Dihydroxybenzoic acid is refluxed with acetic anhydride in pyridine, forming 3,4-diacetoxybenzoic acid. Excess pyridine neutralizes acetic acid byproducts.

b. Esterification

The acetylated derivative reacts with propargyl bromide in DMF using potassium carbonate as a base. The propargyl group selectively targets the carboxylic acid, forming propargyl 3,4-diacetoxybenzoate.

c. Deprotection

Saponification with aqueous sodium hydroxide in methanol removes acetyl groups, yielding the final product.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | (Ac)₂O, pyridine, reflux, 4h | 90 |

| Esterification | Propargyl bromide, K₂CO₃, DMF, 40°C, 6h | 78 |

| Deprotection | NaOH, MeOH/H₂O, RT, 2h | 85 |

Direct Esterification Without Protection

Direct methods avoid protection-deprotection steps but face challenges due to phenolic hydroxyl reactivity:

a. Acid-Catalyzed Fischer Esterification

3,4-Dihydroxybenzoic acid and propargyl alcohol are refluxed in sulfuric acid. However, competing O-alkylation of hydroxyl groups reduces yields (<30%).

b. Base-Mediated Alkylation

Using propargyl bromide and potassium carbonate in DMF, the carboxylate anion forms, but phenoxide ions also react, leading to mixed esters. Purification via chromatography is required, yielding ~50%.

Biocatalytic Synthesis

While chemical methods dominate, fungal enzymes like p-hydroxybenzoate hydroxylase (PhhA) from Aspergillus niger offer potential for green synthesis. PhhA hydroxylates p-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid, which could subsequently be esterified. However, enzymatic esterification with propargyl alcohol remains unexplored.

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Unprotected hydroxyl groups lead to O-alkylation, necessitating protection.

-

Deprotection Efficiency : AlCl₃ demethylation risks ester hydrolysis, requiring precise temperature control.

-

Purification : Silica gel chromatography is critical for removing di-esters and unreacted starting materials .

Q & A

Q. What are the validated analytical methods for quantifying Propargyl 3,4-Dihydroxybenzoate in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices like plasma or tissue homogenates. For protein-bound studies, the Bradford assay can be adapted to measure protein concentrations in samples prior to compound extraction. Ensure calibration curves are validated using deuterated internal standards to account for matrix effects.

Q. How can researchers optimize the synthesis of this compound to ensure high purity?

Synthetic routes often involve esterification of 3,4-dihydroxybenzoic acid with propargyl alcohol under acidic catalysis. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Monitor purity using HPLC with UV detection at 280 nm, as demonstrated for structurally similar esters like Methyl 3,4-Dihydroxybenzoate . Storage at -20°C under inert gas prevents oxidation.

Q. What in vitro models are suitable for preliminary screening of antioxidant activity?

SH-SY5Y neuroblastoma cells or RGC-5 retinal cells exposed to oxidative stressors (e.g., H₂O₂ or tert-butyl hydroperoxide) are well-established models. Measure cell viability via MTT assay and correlate with ROS levels using fluorescent probes like DCFH-DA. Pre-treatment with this compound at 10–100 μM concentrations can mimic protocols validated for Methyl 3,4-Dihydroxybenzoate .

Advanced Research Questions

Q. How does this compound modulate mitochondrial pathways in neurodegeneration?

In primary cortical neurons exposed to Aβ25-35, Methyl 3,4-Dihydroxybenzoate (a structural analog) preserves mitochondrial membrane potential and reduces cytochrome c release, suggesting a mechanism involving Bcl-2/Bax regulation . For Propargyl derivatives, perform Seahorse XF analysis to quantify oxygen consumption rates and ATP production. Combine with Western blotting for apoptosis-related proteins (e.g., caspase-3, PARP).

Q. What enzymatic pathways degrade this compound in microbial systems?

In Candida parapsilosis, 3,4-dihydroxybenzoate undergoes oxidative decarboxylation via flavin-dependent monooxygenases to form 1,2,4-trihydroxybenzene, followed by ring cleavage . For Propargyl derivatives, conduct enzyme induction studies using microbial cultures grown on the compound as the sole carbon source. Partial purification via anion-exchange chromatography and NAD(P)H-dependent activity assays can identify catabolic enzymes .

Q. How can researchers assess the compound’s impact on lifespan extension in C. elegans?

Adapt protocols from Methyl 3,4-Dihydroxybenzoate studies: Synchronize N2 wild-type worms, treat with 50–200 μM this compound, and monitor survival at 20°C. Include daf-2/daf-16 pathway mutants to test genetic dependency. Use RNAi knockdown of candidate genes (e.g., W06A7.4) to validate mechanistic links .

Q. What methodologies resolve contradictions in redox activity data for 3,4-dihydroxybenzoate derivatives?

Discrepancies in pro- vs. antioxidant effects may arise from oxygen concentration or metal ion presence. Use O₂-sensitive electrodes to control dissolved oxygen levels during DNA cleavage assays . For cellular studies, combine ROS quantification with transcriptomic profiling (e.g., Nrf2 targets) to distinguish direct scavenging from signaling-mediated effects .

Methodological Considerations

Q. How to design pharmacokinetic studies for this compound in murine models?

Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) and collect serial blood/tissue samples. LC-MS/MS analysis should quantify parent compound and metabolites (e.g., glucuronide conjugates). Calculate parameters like AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models, as applied to Methyl 3,4-Dihydroxybenzoate .

Q. What strategies mitigate auto-oxidation of 3,4-dihydroxybenzoate derivatives during experiments?

Add antioxidants (e.g., ascorbic acid) to buffers, maintain samples at 4°C, and use amber vials to prevent light-induced degradation. For long-term storage, lyophilize and store under argon . Characterize degradation products via LC-MS to confirm stability.

Q. How to evaluate cytochrome P450 inhibition potential for drug interaction studies?

Use human liver microsomes with CYP-specific probes (e.g., midazolam for CYP3A4). Pre-incubate this compound (1–100 μM) with NADPH and quantify metabolite formation via LC-MS. Compare IC₅₀ values to established inhibitors, as done for Methyl 3,4-Dihydroxybenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.